4-Fluoropyrimidin-5-amine

HIV-1 NNRTI Antiviral

Obtaining reliable, high-purity 4-Fluoropyrimidin-5-amine for kinase inhibitor programs can be challenging due to regioisomer contamination, which derails SAR studies. This specific isomer is essential for maintaining target selectivity. Supplied to support hit-to-lead optimization: • Enables exploration of Bcl-2 family and tyrosine kinase inhibitors. • Strategic 4-fluoro substitution offers superior metabolic stability over chloro/bromo analogs. • Synthesized via a scalable β-fluoroenolate route, ensuring a robust and economical supply chain.

Molecular Formula C4H4FN3
Molecular Weight 113.09 g/mol
Cat. No. B13633064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropyrimidin-5-amine
Molecular FormulaC4H4FN3
Molecular Weight113.09 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)F)N
InChIInChI=1S/C4H4FN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2
InChIKeyHYRRFYJXRVTJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoropyrimidin-5-amine: Core Pyrimidine Scaffold


4-Fluoropyrimidin-5-amine (CAS 2172117-51-8) is a heterocyclic organic compound belonging to the class of fluorinated aminopyrimidines, with the molecular formula C4H4FN3 and a molecular weight of 113.09 g/mol . It serves as a fundamental building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules [1]. The strategic placement of the fluorine atom at the 4-position and the amine group at the 5-position of the pyrimidine ring imparts distinct electronic and steric properties that influence its reactivity and biological target interactions, differentiating it from other regioisomers and halogenated analogs.

Kinase inhibitor scaffold synthesis
4-F,5-NH₂ regioisomer for medicinal chemistry programs
Fluorine placement may influence metabolic stability
Differentiates from chloro/bromo analogs in lead optimization
Distinct electronic profile vs. 5-fluoropyrimidin-4-amine
Regioisomer selection critical for target engagement studies

Why 4-Fluoropyrimidin-5-amine Cannot Be Substituted


Simple substitution of 4-Fluoropyrimidin-5-amine with a regioisomer (e.g., 5-Fluoropyrimidin-4-amine, CAS 811450-26-7) or another halogenated analog (e.g., 5-bromo- or 5-chloropyrimidin-4-amine) is not scientifically sound due to the profound impact of fluorine's unique properties on molecular recognition, metabolic stability, and synthetic utility [1]. The position of the fluorine atom on the pyrimidine ring dictates the compound's electronic distribution and its ability to engage in specific non-covalent interactions (e.g., hydrogen bonding, halogen bonding) with biological targets . Furthermore, the fluorine atom's small size and high electronegativity confer enhanced metabolic stability compared to other halogens, which is a critical factor in drug development [2]. Therefore, selecting the correct isomer is crucial for achieving desired biological activity and pharmacokinetic properties in a lead optimization campaign.

Regioisomer (5-fluoropyrimidin-4-amine)
Alters hydrogen-bonding geometry and target binding conformation; kinase inhibition profile may not transfer directly.
Halogen exchange (Cl, Br)
Fluorine’s small size and high electronegativity uniquely affect C–F bond interactions and metabolic stability; Cl/Br analogs may shift these parameters.
Synthetic route dependency
Building-block approach specific to 4-fluoro isomer may not be compatible with other regioisomers; substitution could limit synthetic efficiency.

4-Fluoropyrimidin-5-amine: Quantitative Evidence


HIV-1 NNRTI Potency vs. Etravirine

4-Fluoropyrimidin-5-amine serves as a key intermediate in the synthesis of novel diarylpyrimidine (DAPY) derivatives that act as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study by Kang et al. (2020) demonstrated that a lead compound (24b) in this series, derived from a fluorinated pyrimidine scaffold, exhibited broad-spectrum antiviral activity with EC50 values ranging from 3.60 to 21.5 nM against various NNRTI-resistant HIV-1 strains. This performance is notable when compared to the first-generation NNRTI etravirine, which shows significantly reduced potency against common resistant mutants (e.g., K103N, Y181C) [1]. This evidence underscores the scaffold's potential for creating next-generation antivirals with improved resistance profiles.

NNRTI potency context
Cross-study comparable
Lead derivative EC₅₀ 3.6–21.5 nM (resistant HIV-1 strains)
Etravirine >100 nM against K103N/Y181C double mutant
Supports NNRTI resistance-model interpretation
Reported antiviral potency context; derivative-specific data
HIV-1 NNRTI Antiviral Drug Discovery

Regioisomer Comparison: 5-Fluoropyrimidin-4-amine

The regioisomer of 4-Fluoropyrimidin-5-amine is 5-Fluoropyrimidin-4-amine (CAS 811450-26-7). While both share the same molecular formula and weight, their distinct chemical structures lead to different synthetic applications and biological activities. For instance, 5-Fluoropyrimidin-4-amine is a direct precursor to the CCR4 antagonist RS-1748, which has an IC50 of 59.9 nM against CCL17 binding. In contrast, 4-Fluoropyrimidin-5-amine is preferentially used as a scaffold for kinase inhibitors targeting Bfl-1, as evidenced by a reported IC50 of 2.5 µM for a derivative [2]. The differing positions of the amine and fluorine groups alter the molecule's hydrogen-bonding network and dipole moment, which directly influences its binding conformation and selectivity in biological assays. This regiochemical distinction is fundamental to target engagement and cannot be overlooked.

Regioisomer target profile
Head-to-head comparison
4-F isomer derivative: Bfl-1 IC₅₀ 2.5 µM; 5-F isomer derivative (RS-1748): CCR4 IC₅₀ 59.9 nM
Regioisomer identity determines assay-specific target engagement
Selectivity difference >42-fold in tested assays
Medicinal Chemistry Regioselectivity Building Blocks

Building-Block vs. Late-Stage Fluorination Efficiency

The synthesis of 4-fluoropyrimidin-5-amine derivatives via a β-fluoroenolate salt building block (e.g., potassium (Z)-2-cyano-2-fluoroethenolate) provides a significant advantage over traditional late-stage electrophilic fluorination methods. Lucas et al. (2020) reported that cyclocondensation of this building block with various amidine hydrochlorides yields the desired 4-amino-5-fluoropyrimidine scaffold in mostly excellent yields under mild conditions. This contrasts sharply with electrophilic fluorination, which often requires expensive, corrosive, and difficult-to-handle reagents like Selectfluor or NFSI and can suffer from poor regioselectivity and functional group incompatibility [1]. The building-block approach is inherently more scalable and atom-economical, offering a more robust and cost-effective route for procuring this specific molecular architecture.

Synthetic route efficiency
Class-level inference
Building-block method: mostly excellent yields, mild conditions
Late-stage electrophilic fluorination: often harsh reagents, lower yields
Supports synthetic route selection review
Yield data substrate-dependent; class-level inference
Synthetic Chemistry Fluorination Process Development

4-Fluoropyrimidin-5-amine Application Scenarios


Kinase Inhibitor Discovery & Optimization

4-Fluoropyrimidin-5-amine is a privileged scaffold for the development of ATP-competitive kinase inhibitors, particularly for targets within the Bcl-2 family and various tyrosine kinases [1]. The compound's structure allows for versatile functionalization at the 2-position of the pyrimidine ring, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties. This makes it an ideal starting material for hit-to-lead and lead optimization programs in oncology and immunology research.

Next-Generation HIV-1 Antivirals

This compound serves as a critical intermediate in the synthesis of highly potent, non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved activity against drug-resistant HIV-1 strains [2]. As demonstrated by Kang et al. (2020), derivatives based on this scaffold can overcome common resistance mutations, a major hurdle in current antiretroviral therapy. Researchers developing novel antiviral therapies can utilize this building block to create new chemical entities with superior resistance profiles compared to first- and second-line treatments.

Scalable & Cost-Effective Synthesis

The compound's synthesis via a β-fluoroenolate salt building block represents a strategic advantage in process chemistry. This method avoids the challenges of late-stage electrophilic fluorination, offering a more scalable, safer, and higher-yielding route for producing 4-amino-5-fluoropyrimidine derivatives [3]. For chemical manufacturers and CROs, this translates to a more robust and economical supply chain for this valuable intermediate, enabling cost-effective production of advanced pharmaceutical ingredients and research materials.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
4-F,5-NH₂ regioisomeric scaffold
Bfl-1 binding and kinase selectivity profiling
NNRTI resistance research
2-position derivatization
Antiviral potency against drug-resistant HIV-1 strains
Process chemistry scale-up
Building-block synthesis route
Yield, substrate scope, and cost-efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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